molecular formula C21H25N3O3 B6543274 N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide CAS No. 1021206-81-4

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide

Cat. No.: B6543274
CAS No.: 1021206-81-4
M. Wt: 367.4 g/mol
InChI Key: ODRWILLALALJLL-UHFFFAOYSA-N
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Description

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide is a complex organic compound characterized by its unique structure, which includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 2-methylphenylformamide with an appropriate ethylamine derivative, followed by the introduction of the 2-methylpropanamido group through amide bond formation. The reaction conditions often require the use of coupling agents such as carbodiimides or phosphonium salts, and the reactions are typically carried out in solvents like dichloromethane or dimethylformamide under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylbutanamido)benzamide
  • N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpentanamido)benzamide

Uniqueness

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-N-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14(2)19(25)24-17-10-8-16(9-11-17)20(26)22-12-13-23-21(27)18-7-5-4-6-15(18)3/h4-11,14H,12-13H2,1-3H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRWILLALALJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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